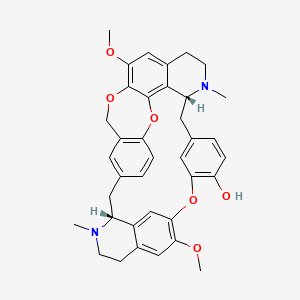

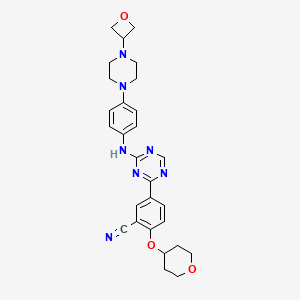

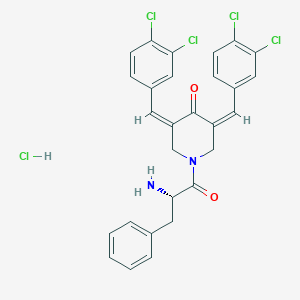

Rhodamine 110, (sar-pro-arg)(2)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rhodamine 110 is used for colorimetric prothrombin time test.

科学的研究の応用

Prothrombin Time Test Application : The use of (Sar-Pro-Arg)2-Rhodamine 110 in chromogenic prothrombin time tests has been documented. This method is noted for its precision and sensitivity to factors in the extrinsic pathway of coagulation. It has been compared to standard clotting tests for accuracy, and adapted for automated chemistry analyzers (Mitchell et al., 1985).

Interaction with Tetrapyrrolic Rings : Research involving Rhodamine 110 linked to various peptides, including Arg, Cbz-Arg, and Cbz-Ile-Pr-Arg, has shown interactions with free base porphyrins or cytochrome C. This study discusses the biological implications of these interactions (Morlière et al., 1987).

SARS Coronavirus Proteinase Research : A study characterized the enzymatic activity of the SARS coronavirus main proteinase dimer using a new fluorogenic substrate, which included a SARS CoV main proteinase consensus cleavage sequence and Rhodamine 110 (Graziano et al., 2006).

Fluorescence Correlation Spectroscopy and Diffusion Coefficients : Research on rhodamine derivatives, including Rhodamine 110, determined their diffusion coefficients using pulsed field gradient nuclear magnetic resonance spectrometry and fluorescence correlation spectroscopy. This study provided revised diffusion coefficient values for Rhodamine 110, enhancing the accuracy of fluorescence-based techniques (Gendron et al., 2008).

TPP-I Activity in Living Cells : Rhodamine 110 substrates, specifically [Ala-Ala-Phe]2-rhodamine 110 and [Arg-Nle-Nle]2-rhodamine 110, were developed to detect Tripeptidyl peptidase I (TPP-I) activity in living cells. This research is significant for understanding late-infantile neuronal ceroid lipofuscinosis (NCL) (Steinfeld et al., 2006).

Synthesis of Rhodamine Esters : A study on the facile synthesis of Rhodamine 110 esters using acetyl chloride in alcohol solution. This research provided a convenient method for preparing rhodamine esters, which are used in various fields including as biological markers (Ross et al., 2006).

Dipeptide Derivatives of Rhodamine for Serine Proteinases : The synthesis and characterization of dipeptide derivatives of Rhodamine, particularly those containing an arginine residue, have been explored. These derivatives are sensitive and selective substrates for studying serine proteinases (Leytus et al., 1983).

Rhodamine in Virus Detection and Inactivation : A study showed that Rhodamine 6G dye, related to Rhodamine 110, conjugated with DNA aptamer-attached gold nanostars, can be used for rapid diagnosis and inactivation of SARS-CoV-2, demonstrating the versatility of rhodamine derivatives in biomedical applications (Pramanik et al., 2021).

Lasing Action in Sol-Gel Silica Samples : Research on Rhodamine 110 impregnated in sol-gel silica samples for lasing action. This study highlights its application in the field of photonics, particularly in laser efficiency and photostability (Deshpande & Kumar, 2010).

特性

CAS番号 |

99815-08-4 |

|---|---|

製品名 |

Rhodamine 110, (sar-pro-arg)(2)- |

分子式 |

C48H62N14O9 |

分子量 |

979.11 |

IUPAC名 |

(2S)-N-((S)-1-amino-5-guanidino-1-oxopentan-2-yl)-N-(3'-((S)-5-guanidino-2-((S)-1-(methylglycyl)pyrrolidine-2-carboxamido)pentanamido)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)-1-(methylglycyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H62N14O9/c1-54-25-39(63)60-21-7-13-35(60)43(67)59-33(11-5-19-56-46(50)51)42(66)58-27-15-17-31-37(23-27)70-38-24-28(16-18-32(38)48(31)30-10-4-3-9-29(30)45(69)71-48)62(34(41(49)65)12-6-20-57-47(52)53)44(68)36-14-8-22-61(36)40(64)26-55-2/h3-4,9-10,15-18,23-24,33-36,54-55H,5-8,11-14,19-22,25-26H2,1-2H3,(H2,49,65)(H,58,66)(H,59,67)(H4,50,51,56)(H4,52,53,57)/t33-,34-,35-,36-,48?/m0/s1 |

InChIキー |

PXXXZVNBYBRHNP-XRRARDFNSA-N |

SMILES |

N=C(N)NCCC[C@@H](C(N)=O)N(C([C@H]1N(C(CNC)=O)CCC1)=O)C2=CC(OC3=C4C=CC(NC([C@H](CCCNC(N)=N)NC([C@H]5N(C(CNC)=O)CCC5)=O)=O)=C3)=C(C64OC(C7=C6C=CC=C7)=O)C=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Rhodamine 110; Spa-rhodamine 110; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)